N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a pyrimidin-2-yloxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,3-dichlorophenyl group, often using a halogenation reaction.
Attachment of the pyrimidin-2-yloxy group: This can be done through a nucleophilic substitution reaction where the pyrimidin-2-yloxy group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide
- N-(2,3-dichlorophenyl)-2-(pyrimidin-4-yloxy)acetamide
- N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)propionamide
Uniqueness
N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to the specific positioning of the dichlorophenyl and pyrimidin-2-yloxy groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c13-8-3-1-4-9(11(8)14)17-10(18)7-19-12-15-5-2-6-16-12/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJRSRKXBXGWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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